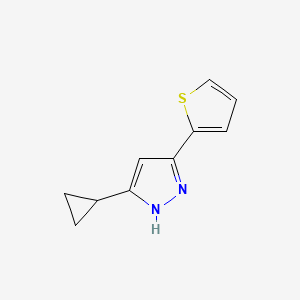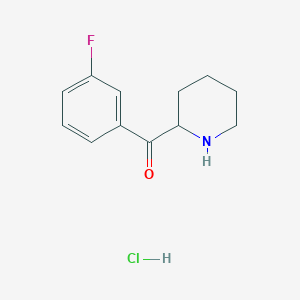
(3-Fluorophenyl)(piperidin-2-yl)methanone hydrochloride
Overview
Description
“(3-Fluorophenyl)(piperidin-2-yl)methanone hydrochloride” is an organic compound . It is a derivative of the piperidine class of compounds, which are commonly used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H14FNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H . This indicates that the compound has a molecular weight of 243.71 . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 243.71 .Scientific Research Applications
Radiopharmaceutical Development
(3-Fluorophenyl)(piperidin-2-yl)methanone hydrochloride and its derivatives have been explored in the synthesis and evaluation of potential radiopharmaceuticals. For example, [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone ([123I]-3-I-CO) was synthesized and evaluated in mice as a possible SPECT tracer for the serotonin 5-HT2A receptor. This compound demonstrated good uptake in mouse brain, indicating its potential for further research in larger animals to assess its suitability as a 5-HT2A tracer (Blanckaert et al., 2007).
Neuroprotective Activity
Compounds related to this compound have been synthesized and evaluated for neuroprotective effects. For instance, a study explored the synthesis and neuroprotective activities of aryloxyethylamine derivatives, which showed potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells). Some of these compounds also exhibited significant prolongation of survival time in mice subjected to acute cerebral ischemia, indicating their potential as neuroprotective agents (Zhong et al., 2020).
Anticancer Research
Research has been conducted on the synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, including compounds similar to this compound. These compounds exhibited antiproliferative activity and the potential to induce apoptosis in human leukemia cells, highlighting their significance in cancer research (Vinaya et al., 2011).
Structural and Chemical Analysis
The chemical and structural properties of related compounds have also been a focus of research. Studies include the synthesis and structural exploration of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity and characterized using various spectroscopic techniques (Prasad et al., 2018).
Potential in Mental Health Research
Compounds structurally similar to this compound have been used in research related to mental health. For example, high-efficacy 5-HT1A receptor activation by specific compounds has been shown to produce a curative-like action on allodynia in rats with spinal cord injury, suggesting potential therapeutic applications in treating pathological pain related to mental health disorders (Colpaert et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(3-fluorophenyl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGDGXNOFHKMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



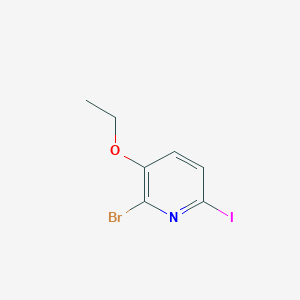
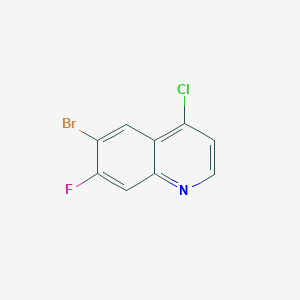

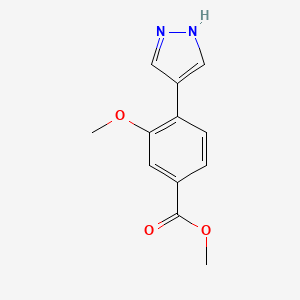



![L-[6-13C]fucose](/img/structure/B1446002.png)
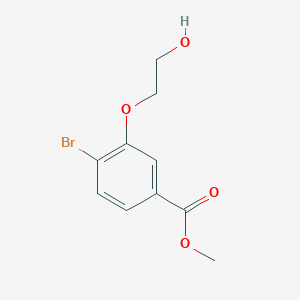


![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
